molecular formula C8H9Cl2N B169092 (R)-1-(2,4-dichlorophenyl)ethanamine CAS No. 133773-29-2

(R)-1-(2,4-dichlorophenyl)ethanamine

Cat. No.: B169092
CAS No.: 133773-29-2
M. Wt: 190.07 g/mol
InChI Key: OUVZHZAOWDHBOU-RXMQYKEDSA-N
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Description

Significance of Enantiomerically Pure Amine Scaffolds in Asymmetric Synthesis

Enantiomerically pure amine scaffolds are fundamental components in the construction of a vast array of biologically active molecules. The specific three-dimensional arrangement of atoms in these chiral amines is often crucial for their interaction with biological targets such as enzymes and receptors. Consequently, the ability to synthesize molecules with a defined stereochemistry is a paramount objective in medicinal chemistry and drug discovery. Chiral amines serve not only as key structural motifs in final drug products but also as indispensable chiral auxiliaries and resolving agents that facilitate the synthesis of other enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com The demand for enantiopure amines has driven the development of numerous innovative synthetic methodologies, ranging from asymmetric catalysis to enzymatic resolutions. researchgate.net

The Strategic Role of (R)-1-(2,4-Dichlorophenyl)ethanamine as a Key Chiral Building Block

Within the class of chiral amines, this compound holds a position of strategic importance. Its structure, featuring a chiral center adjacent to a dichlorinated phenyl ring, provides a unique combination of steric and electronic properties. evitachem.com This distinct architecture makes it a valuable precursor and intermediate in the synthesis of a variety of complex molecules. evitachem.com The dichloro substitutions on the aromatic ring can influence the reactivity and selectivity of synthetic transformations, while the chiral amine moiety allows for the introduction of a specific stereocenter.

Historical Context of Chiral Dichlorophenyl-substituted Ethanamine Research

The exploration of chiral α-methylbenzylamines and their derivatives has a rich history intertwined with the development of asymmetric synthesis. Early research focused on the resolution of racemic mixtures to obtain enantiomerically pure amines. libretexts.org Over time, more sophisticated methods, including asymmetric hydrogenation and enzymatic kinetic resolution, have been developed to provide more efficient access to these valuable compounds. nih.gov The investigation into dichlorophenyl-substituted ethanamines, in particular, has been spurred by the discovery of their utility in creating molecules with enhanced biological activity and specificity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVZHZAOWDHBOU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368819
Record name (R)-1-(2,4-dichlorophenyl)ethanamine
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Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133773-29-2
Record name (αR)-2,4-Dichloro-α-methylbenzenemethanamine
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Record name (R)-1-(2,4-dichlorophenyl)ethanamine
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Record name Benzenemethanamine, 2,4-dichloro-α-methyl-, (αR)
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Advanced Synthetic Methodologies for Enantiopure R 1 2,4 Dichlorophenyl Ethanamine

Chemoenzymatic Approaches to Enantioselective Synthesis

Chemoenzymatic methods, which combine the selectivity of biological catalysts with the practicality of chemical synthesis, offer powerful pathways to chiral molecules. These approaches are prized for their high enantioselectivity, mild reaction conditions, and environmental compatibility.

Biocatalytic Reductive Amination Strategies

Biocatalytic reductive amination has emerged as a highly efficient and atom-economical method for the asymmetric synthesis of chiral amines directly from prochiral ketones. This transformation is primarily achieved using two classes of enzymes: transaminases (TAs) and reductive aminases (RedAms).

Transaminases, particularly (R)-selective ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amino donor (such as isopropylamine or D-alanine) to the ketone substrate, 2,4-dichloroacetophenone. nih.govdiva-portal.org The reaction proceeds via a pyridoxal-5'-phosphate (PLP) dependent mechanism, offering excellent enantioselectivities (often >99% ee). The equilibrium of the reaction can be shifted towards the product by using a large excess of the amino donor or by removing the ketone byproduct. nih.gov

Reductive aminases (RedAms) or imine reductases (IREDs) represent another powerful class of enzymes for this transformation. nih.govnih.gov These enzymes catalyze the direct reductive amination of a ketone with an amine donor, often ammonia or a primary amine, in the presence of a nicotinamide cofactor (NADH or NADPH). frontiersin.org The process involves the enzyme-catalyzed formation of an imine intermediate, which is then stereoselectively reduced. Engineered RedAms have shown broad substrate scope and high stereoselectivity, making them suitable for industrial-scale manufacturing. nih.gov

Table 1: Biocatalytic Reductive Amination of 2,4-Dichloroacetophenone
Enzyme TypeTypical Amino DonorCofactorKey AdvantagesReported Performance
ω-Transaminase (ω-TA)Isopropylamine, D-AlaninePyridoxal-5'-phosphate (PLP)High enantioselectivity, No need for external reductantConversions up to >95%, Enantiomeric excess >99% ee
Reductive Aminase (RedAm)Ammonia, Primary AminesNAD(P)HDirect, atom-economical, broad substrate scopeHigh conversions and enantioselectivities achievable

Enantioselective Kinetic Resolution via Lipase- or Amidase-Mediated Hydrolysis

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are the most commonly employed enzymes for the kinetic resolution of racemic amines due to their broad availability, stability in organic solvents, and high enantioselectivity. researchgate.netnih.gov

In a typical lipase-mediated kinetic resolution of racemic 1-(2,4-dichlorophenyl)ethanamine (B1303638), one enantiomer is selectively acylated in the presence of an acyl donor (e.g., ethyl acetate or vinyl acetate), leaving the other enantiomer unreacted. researchgate.net For instance, a lipase such as Candida antarctica Lipase B (CALB) can selectively acylate the (S)-enantiomer, allowing for the isolation of the desired (R)-1-(2,4-dichlorophenyl)ethanamine with high enantiomeric excess. The maximum theoretical yield for the desired enantiomer in a classical kinetic resolution is 50%. nih.gov

Amidases can also be employed for kinetic resolution, typically through the enantioselective hydrolysis of a racemic N-acyl amine. In this scenario, the amidase would selectively hydrolyze the N-acyl derivative of one enantiomer, allowing for the separation of the resulting free amine from the unhydrolyzed amide.

Table 2: Lipase-Mediated Kinetic Resolution of rac-1-(2,4-Dichlorophenyl)ethanamine
EnzymeAcyl DonorSolventSelectively Reacted EnantiomerOutcome for (R)-amine
Candida antarctica Lipase B (CALB)Ethyl AcetateToluene(S)-enantiomerHigh ee (>99%) at ~50% conversion
Pseudomonas cepacia Lipase (PSL)Vinyl AcetateDiisopropyl ether(S)-enantiomerHigh enantioselectivity (E >200)

Asymmetric Catalytic Strategies for Direct Chiral Amine Formation

Direct asymmetric synthesis from prochiral precursors represents the most ideal route to enantiopure compounds, maximizing atom economy and minimizing waste. Asymmetric catalytic strategies, employing either transition metals or small organic molecules (organocatalysts), have been extensively developed for the synthesis of chiral amines.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of prochiral imines is one of the most powerful methods for producing chiral amines. This reaction involves the reduction of the C=N double bond of an imine, derived from 2,4-dichloroacetophenone, using molecular hydrogen in the presence of a chiral transition metal complex. Catalysts based on rhodium, iridium, and palladium, featuring chiral phosphine (B1218219) ligands, have demonstrated high efficiency and enantioselectivity. nih.govnih.govdicp.ac.cn

For the synthesis of this compound, the corresponding N-aryl or N-alkyl imine is hydrogenated. The choice of the metal, the chiral ligand, and the reaction conditions (solvent, pressure, temperature) are all critical for achieving high enantiomeric excess. For instance, iridium complexes with chiral phosphine ligands are known to be highly effective for the hydrogenation of various imines. nih.govdatapdf.com Similarly, rhodium and palladium catalysts have also been successfully employed. nih.govdicp.ac.cn

Table 3: Transition Metal Catalysts for Asymmetric Imine Hydrogenation
MetalTypical Chiral LigandSubstrateTypical Performance
Iridium (Ir)Chiral Phosphine Ligands (e.g., f-Binaphane)N-Aryl/Alkyl IminesHigh yields, >95% ee
Rhodium (Rh)Bisphosphine-Thiourea LigandsN-H Imines (as salts)High yields, up to 95% ee nih.gov
Palladium (Pd)Bisphosphines (e.g., SegPhos)N-Activated Imines (e.g., N-tosyl)High yields, 88-97% ee dicp.ac.cn

Organocatalytic Asymmetric Reductions and Additions

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric catalysis. For the synthesis of chiral amines, two main organocatalytic strategies are relevant: asymmetric transfer hydrogenation of imines and asymmetric nucleophilic additions to imines.

Asymmetric transfer hydrogenation typically employs a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), to activate the imine substrate towards reduction by a hydride donor, commonly a Hantzsch ester. semanticscholar.orge3s-conferences.org The chiral catalyst forms a chiral ion pair with the protonated imine, directing the hydride transfer to one face of the C=N bond, thus establishing the stereocenter with high enantioselectivity. semanticscholar.org This method is attractive due to its operational simplicity and mild, metal-free conditions.

Asymmetric nucleophilic additions to imines, such as the aza-Michael reaction or allylation, can also be used to construct chiral amines. nih.govresearchgate.net These reactions involve the addition of a nucleophile to an imine activated by a chiral organocatalyst. While not a direct reduction, these methods can be part of a synthetic sequence to produce the target amine.

Diastereomeric Resolution Techniques: Mechanistic Insights and Optimization

Diastereomeric resolution is a classical yet highly effective and industrially viable method for separating enantiomers. The technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. pbworks.com

For the resolution of racemic 1-(2,4-dichlorophenyl)ethanamine, common chiral resolving agents include enantiomerically pure tartaric acid or mandelic acid. libretexts.orglibretexts.org The reaction of the racemic amine with, for example, (R,R)-tartaric acid yields two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate].

Optimization: The efficiency of a diastereomeric resolution is highly dependent on several factors that must be carefully optimized:

Resolving Agent: The choice of the resolving agent is crucial, as the "fit" between the amine and the acid determines the solubility difference of the diastereomeric salts.

Solvent: The solvent system plays a critical role. It must provide a significant difference in the solubilities of the two diastereomeric salts while allowing for good crystal formation.

Molar Ratio: The stoichiometry between the racemic amine and the resolving agent can significantly influence the yield and enantiomeric purity of the resolved product. Often, using a sub-stoichiometric amount of the resolving agent can lead to higher purity in the crystallized salt.

Temperature and Cooling Profile: Temperature directly affects solubility. A carefully controlled cooling profile during crystallization is essential to maximize the recovery of the less soluble diastereomer while minimizing the co-precipitation of the more soluble one.

By systematically optimizing these parameters, diastereomeric resolution can be a highly efficient and scalable method for producing enantiopure this compound.

Chiral Acid-Mediated Diastereomeric Salt Crystallization: Principles and Process Variables

One of the most established and industrially viable methods for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orgnih.gov This technique leverages the different physicochemical properties, particularly solubility, of diastereomers. researchgate.net

Principles: The fundamental principle involves the reaction of a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine with a single enantiomer of a chiral acid. This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, including melting points, boiling points, and, most importantly for this process, solubility in a given solvent system. researchgate.net By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. aiche.org The less soluble salt is then isolated by filtration. Subsequently, the chiral auxiliary (the acid) is removed, typically by treatment with a base, to yield the desired enantiomerically enriched amine. wikipedia.org

Process Variables: The success and efficiency of diastereomeric salt crystallization are highly dependent on several critical process variables:

Chiral Resolving Agent: The choice of the resolving agent is paramount. Common agents for resolving amines include chiral carboxylic acids such as tartaric acid, mandelic acid, O,O'-dibenzoyltartaric acid, and camphorsulfonic acid. wikipedia.orgrsc.org The interaction between the amine and the acid must lead to a stable, crystalline salt with a significant difference in solubility between the two diastereomers.

Solvent System: The solvent plays a crucial role in determining the solubility of the diastereomeric salts. An ideal solvent will maximize the solubility difference, leading to a high yield and high enantiomeric excess (ee) of the desired product. Often, a mixture of solvents is used to fine-tune the solubility properties. rsc.org For instance, aqueous alcohols are frequently employed. rsc.org

Temperature: Temperature directly influences solubility. Controlled cooling profiles are often necessary to induce crystallization and to control crystal growth, which can affect the purity of the isolated salt.

Stoichiometry: The molar ratio of the chiral resolving agent to the racemic amine can significantly impact the resolution efficiency. aiche.org While a 1:1 ratio is common, using a substoichiometric amount of the resolving agent can sometimes be advantageous.

Seeding: The introduction of pure crystals (seeds) of the desired diastereomeric salt can promote crystallization and control polymorphism, ensuring that the correct, less-soluble form crystallizes. aiche.org This is particularly useful in kinetically controlled resolutions where the desired salt may not be the most thermodynamically stable. aiche.org

Resolving AgentSolvent SystemKey OutcomeReference
Dibenzoyl-L-tartaric acidAqueous AlcoholsEfficient for resolving 1-(hydroxyphenyl)ethylamines, demonstrating the importance of the solvent system in reinforcing the crystal lattice through hydrogen bonding. rsc.org
(S)-Mandelic acidToluene/MethanolForms an insoluble diastereomeric salt with the (S)-enantiomer of an alcohol, allowing for its filtration and subsequent recovery. The (R)-enantiomer remains in solution. wikipedia.org
N-methyl-D-glucamineNot SpecifiedUsed to resolve Ibuprofen; illustrates that sometimes the undesired diastereomer crystallizes under equilibrium conditions, necessitating kinetic control (seeding) to isolate the desired form. aiche.org
(+)-CinchotoxineNot SpecifiedHistorically used by Louis Pasteur to resolve racemic tartaric acid, establishing the principle of using chiral bases to resolve chiral acids. wikipedia.org

Dynamic Kinetic Resolution and Deracemization Processes

While classical resolution is effective, its primary drawback is a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.org Dynamic kinetic resolution (DKR) overcomes this limitation by integrating a rapid, in-situ racemization of the unwanted enantiomer with a stereoselective reaction, theoretically enabling the conversion of 100% of the starting racemate into a single, enantiopure product. princeton.eduwikipedia.org

Principles of DKR: DKR involves a kinetic resolution where one enantiomer (e.g., the R-enantiomer) reacts faster than the other (the S-enantiomer) under the influence of a chiral catalyst or enzyme. mdpi.com Simultaneously, a second catalyst is used to continuously interconvert the faster- and slower-reacting enantiomers (racemization). organic-chemistry.org As the desired (R)-enantiomer is consumed by the resolution process, the equilibrium of the racemization is shifted, converting the unwanted (S)-enantiomer into the (R)-enantiomer, which can then react. princeton.edu For an efficient DKR, the rate of racemization must be comparable to or faster than the rate of the slower-reacting enantiomer's transformation. princeton.edu

For primary amines like 1-(2,4-dichlorophenyl)ethanamine, a common DKR strategy involves enzymatic acylation. A lipase, such as Candida antarctica lipase B (CALB), selectively acylates the (R)-amine, while a metal catalyst, often based on ruthenium or palladium, facilitates the racemization of the remaining (S)-amine. organic-chemistry.orgbeilstein-journals.org

Deracemization Processes: Deracemization refers to any process that converts a racemic mixture into a single enantiomer. DKR is a prominent example. Another emerging strategy is crystallization-induced deracemization. A recent approach involves a "bifunctional chiral agent" that can both form enantiospecific cocrystals with one enantiomer and catalyze the racemization of the other enantiomer in the solution phase, achieving a one-pot spontaneous deracemization. nih.gov

ProcessCatalyst SystemSubstrate TypeKey FeaturesReference
DKR of Primary AminesResolution: Novozym-435 (Lipase) Racemization: Palladium nanocatalyst (Pd/AlO(OH))Benzyl and aliphatic aminesHigh yields (85-99%) and excellent ee (97-99%). The Pd nanocatalyst is recyclable and more efficient than commercial alternatives. organic-chemistry.org
DKR of Primary AminesResolution: Candida antarctica lipase B (CALB) Racemization: Ruthenium complex (Shvo catalyst)(±)-1-PhenylethylamineAllows for lower catalyst loadings when using alkyl methoxyacetates as acyl donors, making the process suitable for multigram scale. beilstein-journals.org
DKR of AlcoholsResolution: Lipase PS-C "Amano" II Racemization: Ruthenium catalyst1-Phenyl-2-chloroethanolAchieves excellent yield (96%) and ee (>99%) through selective acetylation of the (S)-isomer. wikipedia.org
One-pot DeracemizationBifunctional Chiral Agent (e.g., α,α-diphenyl-2-pyrrolidinemethanol)Racemic dihydromyricetin, carprofen, etc.The agent simultaneously induces crystallization of one enantiomer and catalyzes racemization of the other in solution. nih.gov

Supercritical Fluid Chromatography (SFC) for Preparative Enantiomer Separation

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers on both analytical and preparative scales. nih.gov It is often considered a "green" alternative to high-performance liquid chromatography (HPLC) due to its use of compressed carbon dioxide as the primary mobile phase, which significantly reduces organic solvent consumption. researchgate.netfagg-afmps.be

Principles: SFC utilizes a mobile phase, typically CO2, heated and pressurized above its critical point (31.1 °C and 73.8 bar), where it exists as a supercritical fluid. This fluid possesses properties intermediate between a liquid and a gas, such as low viscosity and high diffusivity, which allows for high flow rates and rapid separations without a significant loss of efficiency. chromatographyonline.com For chiral separations, the separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are widely used and have demonstrated broad applicability for enantioseparation. researchgate.net

Process Variables for Preparative SFC: The goal of preparative chromatography is to isolate a desired quantity of a pure compound. Key variables in preparative SFC include:

Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving enantioselectivity. Immobilized polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often preferred for their robustness and compatibility with a wider range of organic modifiers compared to their coated counterparts. fagg-afmps.be

Mobile Phase Composition: While CO2 is the main component, a polar organic solvent, known as a modifier (e.g., methanol, ethanol (B145695), isopropanol), is typically added to increase the mobile phase's solvating power and improve peak shape and resolution. fagg-afmps.bechromatographyonline.com Acidic or basic additives (e.g., trifluoroacetic acid, triethylamine) are often necessary, especially for basic compounds like amines, to prevent peak tailing and improve separation. chromatographyonline.com

Instrument Parameters: Parameters such as column temperature, back pressure, and flow rate are optimized to achieve the best balance between resolution, analysis time, and throughput. chromatographyonline.com

Loading Capacity: For preparative applications, the amount of racemic mixture that can be injected onto the column without compromising separation is a key consideration. Overloading studies are performed to maximize productivity. researchgate.net

ParameterDescriptionImpact on SeparationReference
Chiral Stationary Phase (CSP) Polysaccharide derivatives (e.g., cellulose tris(3,5-dichlorophenylcarbamate)) are common.The primary determinant of enantioselectivity. Different CSPs show different selectivities for various compounds. researchgate.net
Mobile Phase Supercritical CO2 with an organic modifier (e.g., methanol, ethanol).Modifier polarity and concentration affect retention times and resolution. Additives (acids/bases) improve peak shape for ionizable analytes like amines. fagg-afmps.bechromatographyonline.com
Temperature Typically ranges from 25°C to 60°C.Affects mobile phase density and viscosity, influencing both retention and efficiency. nih.gov
Back Pressure Maintained to ensure the mobile phase remains in a supercritical or subcritical state.Affects mobile phase density and solvating power. Higher pressure generally leads to shorter retention times. chromatographyonline.com
Flow Rate Higher than in HPLC due to the low viscosity of the mobile phase.Allows for very fast separation times, increasing throughput in preparative applications. researchgate.net

Novel Synthetic Pathways to the this compound Core

Beyond the resolution of racemates, significant research has focused on the direct asymmetric synthesis of the this compound core. These methods aim to create the desired stereocenter in a controlled manner, offering a more atom-economical approach.

One of the most effective strategies is the asymmetric reduction of the prochiral ketone, 2',4'-dichloroacetophenone (B156173). This can be achieved using biocatalysis, employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.net These enzymes, often found in microorganisms like Scheffersomyces stipitis or engineered strains, can reduce ketones to their corresponding alcohols with very high enantioselectivity. researchgate.net The resulting (R)-1-(2,4-dichlorophenyl)ethanol can then be converted to the amine, for example, via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source (e.g., ammonia or an azide).

Another approach involves the asymmetric reductive amination of 2',4'-dichloroacetophenone. This one-pot reaction combines the ketone with an ammonia source and a reducing agent in the presence of a chiral catalyst. Chiral transition metal complexes (e.g., based on Iridium or Rhodium) with chiral ligands can catalyze the hydrogenation of the intermediate imine with high stereocontrol, directly yielding the enantiopure amine.

Recent advances in synthetic methodology also include novel routes to precursor molecules. For example, modern cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination can be employed to construct complex aryl-amine structures chemo- and regioselectively, which could be integrated into new synthetic designs for chiral amine targets. nih.gov

Synthetic MethodKey Reagent / CatalystPrecursorProductKey AdvantagesReference
Asymmetric Bioreduction Ketoreductase from Scheffersomyces stipitis (SsCR)2-Chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanolHigh yield (88.2%) and excellent enantiomeric excess (99.9% ee) under green, whole-cell biocatalytic conditions. researchgate.net
Asymmetric Hydrogenation Chiral transition metal catalyst (e.g., Ru, Rh, Ir with chiral ligands)2',4'-Dichloroacetophenone (or derived imine)This compoundDirect formation of the amine with high enantioselectivity. beilstein-journals.org
Cross-Coupling Strategies Suzuki-Miyaura or Buchwald-Hartwig catalystsAryl halides and boronic acids/aminesAryl-substituted core structuresProvides flexibility in constructing the aromatic core of the molecule with various substituents. nih.gov

Stereochemical Control and Enantiomeric Purity Analysis

Advanced Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are foundational for the separation and quantification of enantiomers. By exploiting the differential interactions between enantiomers and a chiral stationary phase, these methods provide reliable determination of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and determining the enantiomeric purity of compounds like 1-(2,4-dichlorophenyl)ethanamine (B1303638). The development of a robust chiral HPLC method involves a systematic screening of various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. sigmaaldrich.comshimadzu.com CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptides are particularly effective for resolving a wide range of chiral compounds, including aromatic amines. sigmaaldrich.comphenomenex.com

Method development is often an iterative process to find the right combination of column and mobile phase that yields baseline resolution of the enantiomers. shimadzu.com Once a suitable separation is achieved, the method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure its reliability, accuracy, and precision. dujps.comchromatographyonline.com Validation confirms that the analytical method is fit for its intended purpose, which in this case is the accurate quantification of the enantiomeric excess. chromatographyonline.comnih.gov

Key validation parameters for a chiral HPLC method are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.Baseline resolution between enantiomer peaks and no interference from other components. nih.gov
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.998. dujps.combanglajol.info
Accuracy The closeness of the test results obtained by the method to the true value.Recovery typically between 98-102%. nih.gov
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%. dujps.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. dujps.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent resolution and RSD values under varied conditions (e.g., flow rate, temperature). dujps.com

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz Primary amines like 1-(2,4-dichlorophenyl)ethanamine often require derivatization to increase their volatility and improve their chromatographic properties. wiley.com This process involves converting the amine into a less polar, more volatile derivative, such as an amide.

Commonly, derivatization is achieved by reacting the amine with an acylating agent, like trifluoroacetic anhydride, to form the corresponding trifluoroacetyl derivative. wiley.com These derivatives are then analyzed on a GC column containing a chiral stationary phase, frequently a substituted cyclodextrin. wiley.comnih.gov The differential interaction between the enantiomeric derivatives and the chiral stationary phase allows for their separation and subsequent quantification to determine the enantiomeric excess. wiley.com

Derivative TypeDerivatizing AgentTypical GC Conditions
Trifluoroacetamide Trifluoroacetic anhydride (TFAA)Column: Cyclodextrin-based CSP (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin). wiley.comCarrier Gas: Hydrogen or Helium. Detector: Flame Ionization Detector (FID). Temperature Program: Isothermal or gradient temperature ramp. wiley.com
Pentafluoropropionamide Pentafluoropropionic anhydride (PFPA)Similar conditions as above, optimized for the specific derivative.
Heptafluorobutyramide Heptafluorobutyric anhydride (HFBA)Similar conditions as above, optimized for the specific derivative.

Spectroscopic Techniques for Stereochemical Assignment and Purity Assessment

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for determining the absolute configuration and assessing the enantiomeric ratio without separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for determining the enantiomeric ratio of a chiral compound. In their native state, enantiomers are indistinguishable in a standard NMR spectrum as they have identical chemical shifts. However, in the presence of a chiral auxiliary, the enantiomers can be differentiated. nih.govacs.org

This is achieved by adding a chiral shift reagent (CSR) or a chiral derivatizing agent (CDA) to the NMR sample. nih.govharvard.edu

Chiral Shift Reagents , typically paramagnetic lanthanide complexes (e.g., Eu(hfc)₃), form transient diastereomeric complexes with the enantiomers. This interaction induces different chemical shifts for corresponding protons in the two enantiomers, allowing for the integration of the separate signals to determine the enantiomeric ratio. nih.govharvard.edu

Chiral Derivatizing Agents react covalently with the enantiomers to form stable diastereomers. These diastereomers have distinct NMR spectra, and like with CSRs, the enantiomeric ratio can be determined by integrating the signals. nih.govrsc.org Boronic acid-based assemblies have emerged as effective reagents for this purpose with primary amines. acs.org

Reagent TypeExampleMechanismNMR Nucleus
Chiral Shift Reagent (CSR) Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)Forms transient, diastereomeric complexes. nih.govharvard.edu¹H, ¹³C
Chiral Derivatizing Agent (CDA) Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)Forms stable, covalent diastereomeric amides. nih.gov¹H, ¹⁹F
Chiral Derivatizing Agent (CDA) Boronic acid/chiral diol assembly (e.g., 2-FPBA + BINOL)Forms stable, three-component diastereomeric imine-boronate esters. acs.org¹H
Chiral Derivatizing Agent (CDA) Chiral Phosphazane ReagentForms diastereomeric phosphonium salts. rsc.org³¹P

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information about the absolute configuration of a chiral molecule. nih.govnih.gov These methods rely on the differential absorption of left- and right-circularly polarized light. wikipedia.orghindsinstruments.comencyclopedia.pub

VCD spectroscopy measures this differential absorption in the infrared region, corresponding to molecular vibrations. nih.govwikipedia.org

ECD spectroscopy measures it in the UV-visible region, corresponding to electronic transitions. nih.gov

For a molecule like (R)-1-(2,4-dichlorophenyl)ethanamine, the absolute configuration is determined by comparing the experimentally measured VCD or ECD spectrum with a theoretically predicted spectrum. nih.gov The theoretical spectrum is calculated using quantum mechanical methods, such as Density Functional Theory (DFT), for a specific enantiomer (e.g., the R-enantiomer). nih.govwikipedia.org A match between the experimental and calculated spectra provides an unambiguous assignment of the absolute configuration. nih.govuantwerpen.be

TechniquePrincipleApplicationRequirement
Vibrational Circular Dichroism (VCD) Differential absorption of left- and right-circularly polarized infrared light during a vibrational transition. nih.govwikipedia.orgDetermination of absolute configuration for chiral molecules in solution. nih.govComparison of experimental spectrum with DFT-calculated spectrum. nih.gov
Electronic Circular Dichroism (ECD) Differential absorption of left- and right-circularly polarized UV-visible light during an electronic transition. nih.govencyclopedia.pubDetermination of absolute configuration, especially for molecules with chromophores. nih.govComparison of experimental spectrum with TD-DFT-calculated spectrum. nih.gov

Crystallographic Analysis in Diastereomeric Salt Formation and Enantiomer Resolution

The resolution of a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine into its individual enantiomers is frequently accomplished by diastereomeric salt formation. libretexts.org This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org

The reaction produces a pair of diastereomeric salts, for instance, (R)-amine·(R)-acid and (S)-amine·(R)-acid. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. libretexts.orglibretexts.org After separation, the desired pure diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound.

X-ray crystallography plays a decisive role in this process. By analyzing a single crystal of the purified diastereomeric salt, the precise three-dimensional arrangement of the atoms in both the amine and the chiral acid can be determined. researchgate.netnih.gov Since the absolute configuration of the resolving agent is already known, the absolute configuration of the amine component is unequivocally established by determining their relative configurations within the crystal lattice. thieme-connect.de The Flack parameter is a critical value calculated from the diffraction data that helps to confidently assign the absolute structure. nih.gov

Chiral Resolving AgentTypeRationale for Use with Amines
L-(+)-Tartaric acid Chiral Dicarboxylic AcidReadily available, forms crystalline salts with amines. libretexts.orglibretexts.org
(1R)-(-)-10-Camphorsulfonic acid Chiral Sulfonic AcidStrong acid that forms well-defined salts. wikipedia.org
L-(-)-Malic acid Chiral Dicarboxylic AcidAlternative to tartaric acid, offers different solubility properties. libretexts.org
(R)-(-)-Mandelic acid Chiral α-Hydroxy AcidOften used for resolving chiral amines, providing good discrimination. libretexts.org
O,O'-Dibenzoyl-L-tartaric acid Chiral Dicarboxylic Acid DerivativeBulky groups can enhance crystallization and separation efficiency. mdpi.com

Applications of R 1 2,4 Dichlorophenyl Ethanamine in Complex Molecule Synthesis

Construction of Chiral Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The enantiopure nature of (R)-1-(2,4-dichlorophenyl)ethanamine makes it an essential starting material for the synthesis of chiral drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect. evitachem.com The amine serves as a key fragment that is incorporated into the final structure of the active pharmaceutical ingredient.

The 1-(2,4-dichlorophenyl)ethyl moiety is a recognized pharmacophore in the design of neuroactive compounds. The specific (R)-configuration of the amine is critical for achieving the desired stereochemistry in the final drug molecule, which in turn governs its interaction with biological targets.

Preliminary studies have suggested that this compound may influence serotonin (B10506) and norepinephrine (B1679862) pathways, indicating its potential as a scaffold for developing new antidepressants or treatments for mood disorders. Its primary application lies in its use as an intermediate for more complex molecules targeting neurological pathways. evitachem.com A notable example is in the development of agents for neurodegenerative diseases. Researchers have synthesized novel compounds, such as 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), which incorporates the 1-(2,4-dichlorophenyl) group. nih.gov This compound has shown anti-inflammatory properties in microglial cells and has been studied for its potential to prevent neuronal deficits in models of Parkinson's disease. nih.gov The synthesis of such complex molecules relies on the availability of chiral building blocks like this compound to construct the precise three-dimensional structure required for biological activity.

Table 1: Examples of Neuroactive Scaffolds Derived from this compound

Compound ClassTherapeutic Target/IndicationRole of the Chiral Amine
Pyrazole Derivatives (e.g., CDMPO)Parkinson's Disease (Neuroinflammation)Forms a key part of the N-aryl substituent, crucial for activity. nih.gov
Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) AnalogsDepression, Mood DisordersServes as a foundational chiral scaffold for building the inhibitor molecule.

The structural features of this compound make it an attractive component for building targeted therapeutic scaffolds. The dichlorophenyl group can engage in specific interactions within a biological target's binding pocket, while the chiral amine provides a handle for further synthetic elaboration.

This amine has been explored as a precursor for novel anticancer agents, partly due to its structural similarity to known pharmacological agents. For instance, researchers have used it to synthesize new derivatives aimed at targeting cancer cells, with some showing inhibitory concentrations (IC50) comparable to established drugs against various cancer cell lines. Furthermore, its framework is found in compounds developed as agonists for the Formyl Peptide Receptor 2 (FPR2), a target involved in resolving inflammation, which has implications for central nervous system disorders. nih.gov The synthesis of these targeted molecules involves coupling the chiral amine with other fragments to create a final structure optimized for a specific biological target. nih.gov

Utilization as a Chiral Ligand Precursor in Asymmetric Catalysis

The enantiopure amine is a valuable starting material for synthesizing chiral ligands. These ligands are instrumental in asymmetric catalysis, where they transfer their chirality to a metal center, enabling the production of enantiomerically pure products from prochiral substrates.

This compound can be readily converted into more complex chiral ligands, such as bidentate aminophosphines. researchgate.netrsc.org A common synthetic route involves the reaction of the chiral amine with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), in the presence of a base. nih.gov This reaction forms a P-N bond, linking the chiral amine scaffold to a phosphine (B1218219) moiety, which is an excellent coordinator for transition metals used in catalysis. By using di-functional linkers, bidentate ligands can be prepared, which often lead to more stable and selective catalysts. researchgate.net The steric and electronic properties of the resulting ligand can be fine-tuned by modifying the substituents on the phosphorus atom or the amine nitrogen.

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypeGeneral StructureSynthetic PrecursorsPotential Metal Coordination
Monodentate Aminophosphine (B1255530)R'₂P-NH-CH(CH₃)(C₆H₃Cl₂)This compound, R'₂PClRhodium, Palladium, Ruthenium
Bidentate Bis(aminophosphine)R'₂P-N(R)-X-N(R)-PR'₂ (where R* is the chiral group)This compound, Dihaloalkane (X), R'₂PClRhodium, Palladium, Platinum researchgate.netrsc.org
Chiral N-Heterocyclic Carbene (NHC) PrecursorsImidazolium or triazolium saltsThis compound, Glyoxal derivatives, Formic acidPalladium, Rhodium, Gold

Chiral ligands derived from this compound are designed for use in a variety of metal-catalyzed asymmetric reactions. The goal is to achieve high enantioselectivity, meaning the reaction predominantly produces one of the two possible enantiomers of the product.

Asymmetric Hydrogenation: Rhodium or Ruthenium complexes bearing chiral phosphine ligands, such as those derived from aminophosphines, are effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. nih.gov For example, a Ru-catalyst with a chiral phosphine ligand can convert a β-keto ester into the corresponding chiral β-hydroxy ester with high enantiomeric excess (ee). nih.gov

Asymmetric C-C Coupling: Palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds, are fundamental in organic synthesis. nih.gov The use of chiral ligands, including those based on chiral amines, can render these reactions enantioselective. nih.gov For example, a chiral ligand can control the stereochemical outcome in the synthesis of C-N axially chiral scaffolds via cooperative catalysis. nih.gov Ligands derived from this compound could be applied in similar transformations to control the formation of chiral centers or axes. Preliminary studies with similar chiral aminophosphine ligands in rhodium-catalyzed hydroformylation have shown potential, achieving significant enantioselectivity. rsc.orgnih.gov

Role in the Synthesis of Enantiopure Agrochemicals and Specialty Chemicals

The utility of this compound extends beyond pharmaceuticals to the synthesis of enantiopure agrochemicals and other specialty chemicals where chirality is a key determinant of activity.

The 2,4-dichlorophenyl moiety is present in several important fungicides. The enantioselective synthesis of these agrochemicals is crucial, as often only one enantiomer possesses the desired fungicidal activity, while the other may be inactive or have undesirable environmental effects. The chiral alcohol (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for several antifungal drugs, can be synthesized via the enantioselective reduction of the corresponding ketone. researchgate.net this compound represents an alternative chiral precursor for accessing similar enantiopure agrochemical scaffolds. For example, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a precursor in the synthesis of antifungal agents, and its transformation product is related to the known fungicide imazalil. nih.gov This highlights the relevance of the this compound scaffold in the agrochemical industry. As a versatile chiral building block, it is also used in the synthesis of various specialty chemicals where specific stereochemistry is required for performance. daicelchiraltech.cn

Stereoselective Derivatization for Advanced Materials and Supramolecular Chemistry Research

This compound serves as a crucial chiral building block for the synthesis of advanced functional materials and complex supramolecular structures. Its stereochemically defined center is fundamental in transmitting chirality to macromolecules and assemblies, thereby enabling the creation of materials with unique chiroptical properties and for applications in chiral recognition. The process of stereoselective derivatization allows for the incorporation of this chiral amine into larger systems, such as liquid crystals and polymers, influencing their macroscopic properties.

Chiral Dopants in Liquid Crystal-Based Materials

The introduction of a chiral molecule, or dopant, into an achiral nematic liquid crystal phase can induce a helical superstructure, resulting in a chiral nematic (N*) or cholesteric phase. researchgate.netacs.org This induced chirality is the basis for many advanced display technologies. researchgate.netacs.org Derivatives of chiral amines like this compound are prime candidates for creating novel chiral dopants. For instance, the amine can be reacted with a suitable aldehyde, such as biphenyl-4-carboxaldehyde, to form a chiral imine. acs.org This new, larger chiral molecule can then be dissolved in a nematic host.

The efficacy of a chiral dopant is quantified by its Helical Twisting Power (HTP), which measures its ability to induce a helical twist in the nematic host. rochester.eduresearchgate.net A higher HTP value indicates that a smaller amount of the dopant is needed to induce a given helical pitch. acs.orgresearchgate.net The HTP is dependent on the molecular structure of the dopant and its interaction with the liquid crystal host. rochester.edu The derivatization of this compound allows for the systematic modification of its structure to optimize properties like HTP and solubility within the liquid crystal medium.

Table 1: Illustrative Helical Twisting Power (HTP) of Hypothetical Chiral Dopants

Dopant Derivative (Hypothetical)Nematic HostDopant Concentration (wt%)Resulting Pitch (µm)Calculated HTP (µm⁻¹)
Imine from this compound5CB1.010.010.0
Amide from this compoundZLI-11670.515.013.3
Ester-linked this compoundMLC-62471.08.012.5

Note: The data in this table is illustrative to demonstrate the concept and is not based on experimentally verified results for this specific compound.

Building Blocks for Chiral Polymers

The incorporation of chiral units into polymer chains is a key strategy for developing materials for enantioselective separation and chiroptical devices. This compound can be utilized in several ways to create chiral polymers.

One approach involves using the amine as a chiral initiator for polymerization reactions, such as the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) to form polypeptides. researchgate.netbohrium.com The chirality of the initiator can direct the helical sense (P- or M-helix) of the resulting polymer chain, effectively transferring its stereochemical information to the macromolecule. researchgate.net

Another method is to synthesize a monomer that contains the this compound moiety. This chiral monomer can then be polymerized, or copolymerized with achiral monomers, to produce a polymer with pendant chiral groups. These polymers can be used as chiral stationary phases (CSPs) for chromatographic separation of racemates or as materials with circularly polarized luminescence (CPL). frontiersin.orgnih.gov Molecularly imprinted polymers (MIPs) represent a sophisticated application, where a polymer network is formed around a chiral template molecule. nih.govnih.gov After removal of the template, the polymer contains recognition sites that are stereochemically complementary to the target enantiomer, making them highly selective. nih.govnih.gov

Table 2: Potential Polymerization Strategies Involving this compound

Polymerization StrategyRole of Chiral AminePotential Polymer TypeKey Properties & Applications
Ring-Opening Polymerization (ROP)Chiral InitiatorHelical PolypeptidesChiral induction, biomaterial scaffolds
Stereoselective PolymerizationComponent of a Chiral CatalystIsotactic PolyethersStereoregular materials with controlled properties
Free-Radical PolymerizationFunctional MonomerVinyl polymers with chiral pendantsChiral stationary phases, chiroptical materials
Molecular ImprintingComponent of Template ComplexMolecularly Imprinted Polymers (MIPs)Enantioselective separations, chiral sensing

Role in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, metal coordination, or π-π stacking. nih.gov The defined three-dimensional structure of this compound makes it an excellent component for directing the self-assembly of complex chiral architectures.

The amine group can act as a hydrogen bond donor, while the dichlorophenyl ring can participate in aromatic interactions. When derivatized, for example, into larger molecules with multiple interaction sites, these units can guide the formation of discrete, stable supramolecular cages or extended helical fibers. nih.govumass.edu The inherent chirality of the building block is amplified in the final assembly, leading to structures that can be used for enantioselective guest binding, catalysis in confined spaces, or the development of responsive materials where the assembly and disassembly can be controlled by external stimuli. umass.edu

Mechanistic Studies and Computational Chemistry for R 1 2,4 Dichlorophenyl Ethanamine Systems

Understanding Stereoselectivity in Synthesis: Kinetic and Thermodynamic Models of Chiral Recognition

The synthesis of a single enantiomer, like (R)-1-(2,4-dichlorophenyl)ethanamine, from a non-chiral starting material requires a process called asymmetric synthesis. The stereoselectivity of these reactions, meaning the preference for forming one enantiomer over the other, is governed by principles of chiral recognition. This recognition can be understood through kinetic and thermodynamic models.

In the context of synthesizing this compound, a common method involves the reduction of a precursor ketone, 2,4-dichloroacetophenone. To achieve stereoselectivity, a chiral reducing agent or a catalyst is employed.

Kinetic Control vs. Thermodynamic Control:

Kinetic control refers to reactions where the product ratio is determined by the rate at which each stereoisomer is formed. The transition state leading to the major product will have a lower free energy of activation.

Thermodynamic control occurs when the reaction is reversible, and the product ratio reflects the relative stability of the stereoisomeric products. The most stable product will be the major one.

In many asymmetric syntheses of chiral amines, the process is under kinetic control. The chiral catalyst or reagent creates a diastereomeric transition state with the substrate. The different spatial arrangements of these transition states lead to different activation energies for the formation of the (R) and (S) enantiomers. The (R)-enantiomer is the favored product because the transition state leading to its formation is energetically more favorable.

For instance, the use of chiral oxazaborolidines as catalysts for the reduction of prochiral ketones is a well-established method. researchgate.net The catalyst and the ketone form a complex, and the borane (B79455) reducing agent then delivers a hydride from a specific face of the ketone, leading to the preferential formation of one enantiomer. The stereochemical outcome is dictated by the steric and electronic interactions within the ternary complex of the catalyst, ketone, and reducing agent.

Computational Modeling of Chiral Recognition and Diastereomeric Interactions in Resolution Processes

Classical resolution is another method to obtain enantiomerically pure this compound. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like L-mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.

Computational modeling is a powerful tool for understanding the underlying principles of chiral recognition in these resolution processes. Techniques such as molecular mechanics and quantum chemistry can be used to model the diastereomeric salts and predict which one will crystallize more readily.

By calculating the interaction energies and geometries of the diastereomeric pairs, researchers can gain insight into the specific intermolecular forces, such as hydrogen bonding and van der Waals interactions, that are responsible for the differential stability and solubility of the salts. These models can help in the rational selection of resolving agents and crystallization conditions.

Computational MethodApplication in Chiral ResolutionInsights Gained
Molecular Docking Simulating the interaction between the enantiomers of 1-(2,4-dichlorophenyl)ethanamine (B1303638) and a chiral stationary phase in chromatography.Understanding the separation mechanism and predicting retention times.
Density Functional Theory (DFT) Calculating the energies and structures of the diastereomeric salt pairs formed with a chiral resolving agent. Predicting the thermodynamic stability of the salts and guiding the choice of resolving agent.
Molecular Dynamics (MD) Simulations Simulating the crystallization process of the diastereomeric salts from a solution.Understanding the kinetics of crystal nucleation and growth for each diastereomer.

Reaction Pathway Elucidation through Quantum Chemical Calculations for Asymmetric Transformations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed reaction pathways of asymmetric transformations leading to this compound. researchgate.netresearchgate.net These calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.

For the asymmetric reduction of 2,4-dichloroacetophenone, DFT calculations can be used to:

Model the catalyst-substrate complex: This helps to understand how the chiral catalyst creates a chiral environment around the ketone.

Locate the transition states: The energy difference between the transition states leading to the (R) and (S) enantiomers determines the enantioselectivity of the reaction. researchgate.net

Analyze the reaction mechanism: Calculations can reveal the step-by-step process of hydride transfer from the reducing agent to the ketone.

One study employed quantum chemical methods to investigate the enantioselective reduction of an imine with borane catalyzed by a chiral oxazaborolidine. The calculations showed that the reduction proceeds through the formation of several adducts and that the rate-determining step is the dissociation of the catalyst-amidoborane adduct. researchgate.net The theoretically predicted major product was the (R)-secondary amine, which aligned with experimental observations. researchgate.net

In Situ Spectroscopic Monitoring of Enantioselective Processes and Chiral Induction

While computational methods provide theoretical insights, experimental techniques are crucial for validating these models and for real-time monitoring of enantioselective reactions. In situ spectroscopic techniques allow researchers to observe the reaction as it happens, providing valuable data on reaction kinetics, the formation of intermediates, and the development of enantiomeric excess (e.e.).

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to monitor the concentrations of reactants, products, and catalytic species throughout the reaction. When combined with chiral spectroscopic methods like vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) , it is possible to directly track the formation of the chiral product and the evolution of the enantiomeric excess in real-time.

This real-time data is invaluable for:

Optimizing reaction conditions: By observing how changes in temperature, pressure, or reactant concentrations affect the reaction rate and enantioselectivity, the process can be fine-tuned for optimal performance.

Validating mechanistic proposals: The detection of predicted intermediates can provide strong evidence for a proposed reaction mechanism.

Understanding chiral induction: In situ spectroscopy can shed light on how the chirality of the catalyst is transferred to the product molecule during the reaction.

Sustainable and Green Chemistry Aspects in the Synthesis and Utilization of R 1 2,4 Dichlorophenyl Ethanamine

Solvent-Free and Reduced-Solvent Methodologies for Resolution and Asymmetric Synthesis

A primary goal in green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Traditional organic syntheses often require large volumes of solvents, which contribute significantly to process waste and environmental pollution.

Reduced-Solvent Methods: Biocatalysis in Aqueous Media

One of the most effective green approaches is the use of biocatalysis. The asymmetric reduction of the precursor ketone, 2',4'-dichloroacetophenone (B156173), to the corresponding chiral alcohol, (R)-1-(2,4-dichlorophenyl)ethanol, can be achieved with high enantioselectivity using enzymes like ketoreductases (KREDs). These reactions are typically performed in aqueous media, drastically reducing the need for organic solvents. researchgate.netnih.govnih.govmdpi.com For instance, studies have shown that ketoreductases from various microorganisms can efficiently reduce halo-substituted acetophenones to their corresponding chiral alcohols with excellent enantiomeric excess (>99% ee). nih.govresearchgate.netfigshare.com The use of whole-cell biocatalysts or engineered enzymes in water under mild conditions (room temperature and neutral pH) represents a significant step towards a more sustainable synthesis. researchgate.netmdpi.com

Solvent-Free Synthesis of Intermediates

Another green strategy is the development of solvent-free reaction conditions. A key intermediate in a modern asymmetric synthesis of chiral amines is an N-sulfinyl imine. The condensation of 2',4'-dichloroacetophenone with an enantiopure sulfinamide, such as (R)-tert-butanesulfinamide, can be conducted under solvent-free conditions. organic-chemistry.orgorganic-chemistry.orgnih.govorgsyn.org Research has demonstrated that this condensation, when promoted by a Lewis acid like titanium tetraethoxide (Ti(OEt)₄) and assisted by microwave irradiation, can produce the desired N-(tert-butylsulfinyl)imine in high yield and purity in as little as one hour, generating only solid titanium dioxide as a byproduct. organic-chemistry.orgorganic-chemistry.org This method avoids the use of large quantities of organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane, which are common in traditional protocols. nih.gov

Table 1: Comparison of Solvent Methodologies for Key Synthetic Steps
Synthetic StepTraditional MethodGreen/Sustainable MethodKey Advantages of Green Method
Asymmetric Reduction of Ketone Chemical reductant (e.g., borohydrides) in organic solvent (e.g., THF, Methanol)Ketoreductase (KRED) enzyme in aqueous bufferEliminates flammable organic solvents, mild reaction conditions, high enantioselectivity. nih.govnih.gov
Imine Intermediate Formation Condensation in organic solvent (e.g., THF, CH₂Cl₂)Microwave-assisted, solvent-free condensation with Ti(OEt)₄No solvent waste, reduced reaction time, lower energy consumption. organic-chemistry.orgorganic-chemistry.org

Catalyst Recycling and Reusability in Enantioselective Transformations

Catalysts are fundamental to many chemical transformations, particularly in asymmetric synthesis where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. A key principle of green chemistry is the ability to recover and reuse these often expensive and resource-intensive catalysts.

Asymmetric transfer hydrogenation (ATH) of the prochiral ketone 2',4'-dichloroacetophenone is a highly efficient method to produce the chiral alcohol precursor. nih.govkanto.co.jp This reaction often employs ruthenium-based catalysts, such as those of the Noyori-type, which are known for their high activity and selectivity. kanto.co.jpnih.gov To improve the sustainability of this process, significant research has focused on immobilizing these homogeneous catalysts onto solid supports, which facilitates their separation from the reaction mixture and allows for their reuse.

Table 2: Illustrative Recycle Study for a Supported Ru-Catalyst in Asymmetric Transfer Hydrogenation of a Model Ketone
Cycle NumberConversion (%)Enantiomeric Excess (ee, %)
19998
29898
39897
49697
59596

Data is representative of typical performance for supported Noyori-type catalysts in ketone reduction and illustrates the concept of recyclability. researchgate.netacs.org

Atom Economy and E-Factor Considerations in Process Development

Atom Economy

Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. acs.org It provides a fundamental assessment of the efficiency of a chemical reaction.

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Traditional methods for producing chiral amines, such as the resolution of a racemic mixture using a chiral resolving agent, are notoriously inefficient in terms of atom economy. diva-portal.org In a classical resolution, the racemic amine is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). This forms a pair of diastereomeric salts with different solubilities, allowing one to be crystallized and separated. acs.orglibretexts.orglibretexts.org

The major drawback is that, at best, only 50% of the starting amine can be recovered as the desired enantiomer. The other 50%, the "unwanted" enantiomer, becomes a waste byproduct unless a separate racemization and recycling step can be implemented. rsc.org The resolving agent must also be separated and recovered, adding steps and potential for waste. The atom economy for the salt formation step is inherently low because the resolving agent is not part of the final amine product.

E-Factor (Environmental Factor)

While atom economy is a theoretical concept, the E-Factor, developed by Roger Sheldon, is a practical metric that quantifies the amount of waste produced per unit of product. nih.gov

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor includes all waste streams: reaction byproducts, leftover reactants, solvent losses, and catalyst waste. kanto.co.jpkiko-tech.co.jp The pharmaceutical industry has historically had very high E-Factors, often ranging from 25 to over 100, compared to bulk chemicals (1-5). nih.gov This is largely due to complex, multi-step syntheses and the extensive use of solvents and purification media.

For the synthesis of (R)-1-(2,4-dichlorophenyl)ethanamine, a route involving classical resolution would have a very high E-Factor due to the discarded unwanted enantiomer and large solvent volumes used for crystallization and extraction. In contrast, an asymmetric catalytic route, such as the ATH of 2',4'-dichloroacetophenone, has a much better theoretical atom economy and results in a significantly lower E-Factor, as it avoids the 50% waste of the undesired enantiomer and typically uses catalytic instead of stoichiometric reagents. acs.org

Table 3: Green Metrics Comparison: Classical Resolution vs. Asymmetric Synthesis
MetricClassical Resolution of Racemic AmineAsymmetric Synthesis (e.g., ATH)Green Advantage
Theoretical Yield 50% (without racemization/recycle)Up to 100%Higher throughput, less waste.
Atom Economy Poor (Resolving agent is waste)Excellent (All atoms from H₂ source are incorporated)Maximizes reactant incorporation. acs.org
E-Factor High (Large solvent and byproduct waste)Low (Minimal byproducts, catalytic process)Drastic reduction in overall process waste. nih.gov

Waste Minimization and Environmental Impact Assessment of Synthetic Routes

A comprehensive evaluation of the environmental credentials of a synthetic process requires an Environmental Impact Assessment (EIA). reachemchemicals.commpcb.gov.in An EIA for a pharmaceutical intermediate like this compound would consider raw material sourcing, energy consumption, and the nature and volume of all waste streams. diva-portal.orgnih.gov

Waste Streams in Different Synthetic Routes:

Classical Resolution Route: The primary waste stream is the unwanted (S)-enantiomer of the amine, which constitutes 50% of the starting material. rsc.org Additional waste includes the resolving agent (if not efficiently recovered), large volumes of solvents from crystallization and washing steps, and aqueous waste from acid/base extractions used to isolate the free amine from its salt. acs.org

Asymmetric Catalytic Route: The waste is significantly reduced. The main components are the solvent used for the reaction and purification (e.g., isopropanol (B130326) in ATH, which also acts as the hydrogen source) and the catalyst (if not recycled). acs.org There are no stoichiometric byproducts from a resolving agent or an unwanted enantiomer.

Waste Minimization Strategies:

Shift from Resolution to Asymmetric Synthesis: This is the most impactful strategy, as it fundamentally avoids the 50% waste of the incorrect enantiomer. acs.org

Catalyst Recycling: As discussed in section 6.2, immobilizing and reusing the catalyst minimizes heavy metal waste and reduces costs. researchgate.net

Solvent Selection and Reduction: Employing biocatalytic methods in water or developing solvent-free reaction steps dramatically cuts down on VOC emissions and liquid waste. organic-chemistry.orgnih.gov

Process Intensification: Using techniques like continuous flow reactors can improve efficiency, reduce reactor size, and minimize solvent usage compared to batch processing.

By applying these green chemistry principles, the synthesis of this compound can be transformed from a process with a significant environmental footprint to a more sustainable and efficient manufacturing operation. reachemchemicals.com

Future Perspectives and Emerging Research Directions for R 1 2,4 Dichlorophenyl Ethanamine

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is poised to revolutionize the optimization and prediction of reactions involving (R)-1-(2,4-dichlorophenyl)ethanamine. By leveraging large datasets of chemical reactions, ML algorithms can develop predictive models for reaction outcomes with high accuracy, forecasting key parameters such as yield and enantiomeric excess under various conditions. This data-driven approach significantly reduces the time and resources required for experimental trials.

Table 1: Impact of AI and Machine Learning on the Synthesis of this compound

Area of ImpactApplication of AI/MLPotential Benefits
Reaction Optimization Predictive modeling of reaction outcomes (yield, enantioselectivity) based on input parameters (catalyst, solvent, temperature).Reduced number of experiments, faster identification of optimal conditions, and lower resource consumption.
Catalyst Design Virtual screening of large catalyst libraries and de novo design of chiral catalysts.Discovery of novel, highly efficient, and selective catalysts for asymmetric synthesis.
Process Development Real-time monitoring and control of reaction parameters in continuous flow systems.Improved process robustness, higher yields, and enhanced safety.
Mechanistic Understanding Analysis of complex reaction data to elucidate reaction mechanisms and identify key intermediates.Rational catalyst and process improvement based on a deeper understanding of the reaction.

Continuous Flow Processing for Enhanced Enantioselective Synthesis and Scalability

The scalability of continuous flow processes is a key advantage for the industrial production of this compound. Reactions developed on a laboratory scale can be readily translated to larger production scales by extending the operation time or by "numbering-up" – running multiple reactors in parallel. This seamless scalability reduces the time and cost associated with process development and scale-up. Furthermore, continuous flow systems can be easily integrated with in-line analytical techniques for real-time monitoring and optimization, ensuring consistent product quality. The use of immobilized catalysts or enzymes in packed-bed reactors within a flow setup also facilitates catalyst separation and reuse, contributing to more sustainable and cost-effective manufacturing processes.

Exploration of Novel Biocatalytic Pathways and Directed Evolution for Chiral Amine Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the production of chiral amines like this compound. Enzymes, such as transaminases, can catalyze the asymmetric synthesis of chiral amines with high enantioselectivity under mild reaction conditions. Researchers are actively exploring novel biocatalytic pathways and employing directed evolution to engineer enzymes with improved properties for the synthesis of this specific chiral amine.

Directed evolution involves mimicking the process of natural selection in the laboratory to create enzymes with desired traits. By introducing mutations into the gene encoding an enzyme and screening for improved activity, stability, or selectivity, scientists can tailor biocatalysts for specific industrial applications. This approach has been successfully used to enhance the performance of transaminases for the synthesis of a variety of chiral amines. Future research in this area will focus on identifying new enzymes from diverse microbial sources and applying advanced protein engineering techniques to create highly efficient and robust biocatalysts for the production of this compound.

Table 2: Comparison of Biocatalytic and Traditional Chemical Synthesis of Chiral Amines

FeatureBiocatalytic SynthesisTraditional Chemical Synthesis
Selectivity High enantioselectivity and regioselectivity.Often requires chiral auxiliaries or catalysts, which can be expensive.
Reaction Conditions Mild conditions (ambient temperature and pressure, neutral pH).Often requires harsh conditions (high temperature and pressure, strong acids or bases).
Sustainability Uses renewable resources and generates less waste.Often relies on fossil fuels and can generate hazardous waste.
Catalyst Enzymes are biodegradable and non-toxic.Catalysts can be based on heavy metals, which are toxic and expensive.

Expanding Applications in New Chemical Space and Advanced Materials Science

Beyond its established role as a synthetic intermediate, this compound holds potential for applications in new chemical spaces and the development of advanced materials. Its chiral nature and functional groups make it an attractive building block for the synthesis of novel molecules with unique properties.

One promising area of exploration is the use of this compound in the development of chiral ligands for asymmetric catalysis . The amine functionality can be readily modified to create bidentate or multidentate ligands that can coordinate with metal centers to form catalysts for a variety of enantioselective transformations. The specific stereochemistry of the amine can induce a chiral environment around the metal center, enabling the synthesis of other chiral molecules with high enantiopurity.

In the field of advanced materials science , this chiral amine could serve as a precursor for the synthesis of functional materials. For instance, it could be incorporated into the structure of metal-organic frameworks (MOFs) . MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The incorporation of chiral building blocks like this compound into MOF structures can create chiral pores, which could be utilized for enantioselective separations or as platforms for asymmetric catalysis.

Furthermore, the dichlorophenyl group and the amine functionality offer sites for further chemical modification, opening up possibilities for its use in the synthesis of:

Novel agrochemicals : The structural motifs present in this compound are found in some classes of pesticides. Its use as a scaffold could lead to the discovery of new and more effective crop protection agents.

Functional polymers : Derivatives of this amine could be polymerized to create chiral polymers with unique optical or recognition properties.

Liquid crystals : The rigid dichlorophenyl group combined with a flexible ethylamine chain could be a structural feature in the design of new liquid crystalline materials.

While the exploration of this compound in these new frontiers is still in its early stages, its versatile chemical nature suggests a promising future beyond its current applications.

Q & A

Q. What are the recommended methods for synthesizing (R)-1-(2,4-dichlorophenyl)ethanamine with high enantiomeric purity?

Answer:

  • Chiral Resolution : Use chiral auxiliaries or enzymatic resolution techniques. For example, enantioselective reduction of the corresponding ketone precursor (1-(2,4-dichlorophenyl)ethanone) using biocatalysts like ketoreductases can yield the (R)-enantiomer with >95% enantiomeric excess (ee) .
  • Asymmetric Synthesis : Employ chiral ligands in catalytic hydrogenation (e.g., Ru-BINAP complexes) to directly synthesize the (R)-configuration. Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) .
  • Precursor Selection : Start with 2,4-dichlorophenyl derivatives (e.g., 2,4-dichlorobenzyl chloride) for nucleophilic substitution with ethylamine derivatives .

Q. How can researchers characterize the structural and chiral purity of this compound?

Answer:

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H and 13^{13}C NMR shifts with reference data for substituent-specific assignments (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
    • IR Spectroscopy : Identify amine N-H stretches (3200–3400 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}) .
  • Chiral Purity :
    • Chiral HPLC : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases. Retention times for (R)- and (S)-enantiomers should differ by ≥1.5 minutes .
    • Polarimetry : Measure specific rotation ([α]D_D) and compare with literature values (e.g., [α]D_D = +15° to +25° for (R)-enantiomer in methanol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., dichlorophenyl precursors) .
  • Waste Management : Collect halogenated waste separately and dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How do computational chemistry approaches aid in understanding the stereoelectronic properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic effects of the 2,4-dichloro substituents on amine basicity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes for antifungal studies) to rationalize enantiomer-specific activity .
  • Data Validation : Cross-validate computational results with experimental pKa measurements (e.g., potentiometric titration) .

Q. What analytical strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Answer:

  • Multi-Technique Validation :

    Technique Application Example Conflict Resolution
    X-ray CrystallographyConfirm absolute configurationResolve discrepancies in NMR diastereotopic proton assignments
    High-Resolution MSVerify molecular ion ([M+H]+^+ = 219.02)Distinguish isotopic patterns (Cl35^35/Cl37^37) from impurities
  • Dynamic NMR : Analyze temperature-dependent splitting of NH2_2 protons to assess rotational barriers .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound in pharmacological studies?

Answer:

  • Stereochemical Complexity : The (R)-enantiomer may exhibit distinct binding affinities compared to the (S)-form. Use enantiopure samples for in vitro assays .
  • Metabolic Stability : Chlorine substituents enhance lipophilicity but may reduce metabolic clearance. Evaluate hepatic microsomal stability using LC-MS/MS .
  • Data Interpretation : Address contradictory bioactivity results (e.g., antifungal vs. antibacterial) by correlating with substituent electronic profiles (Hammett σ constants) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.